molecular formula C10H16N4O2 B2435979 N-(2-cyclopropyl-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1798459-19-4

N-(2-cyclopropyl-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2435979
CAS No.: 1798459-19-4
M. Wt: 224.264
InChI Key: NGGNYOYSCJSHRP-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a Grignard reaction, where cyclopropylmagnesium bromide reacts with an appropriate carbonyl compound.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or triazole ring, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group attached to the ring.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopropyl-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-N-(2-cyclopropyl-2-hydroxypropyl)methanesulfonamide
  • (2S,4S)-N-(2-cyclopropyl-2-hydroxypropyl)-4-methyl-6-oxopiperidine-2-carboxamide

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and its triazole ring. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(16,7-3-4-7)6-11-9(15)8-5-14(2)13-12-8/h5,7,16H,3-4,6H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGNYOYSCJSHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN(N=N1)C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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